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Compound of Interest

Compound Name: ML-290

Cat. No.: B15607984 Get Quote

An In-depth Technical Guide on the Core Chemical Structure, Properties, and Mechanism of

Action of ML-290, a Novel RXFP1 Agonist.

Introduction
ML-290 is a first-in-class, potent, and selective small-molecule agonist of the human relaxin

family peptide receptor 1 (RXFP1).[1][2][3] As a biased allosteric agonist, ML-290 presents a

unique pharmacological profile, offering potential therapeutic avenues for conditions where

RXFP1 activation is beneficial, such as in cardiovascular and fibrotic diseases. This technical

guide provides a comprehensive overview of the chemical structure, physicochemical

properties, and the intricate mechanism of action of ML-290, intended for researchers,

scientists, and professionals in the field of drug development.

Chemical Structure and Properties
ML-290 is a synthetic organic compound with a well-defined chemical structure. Its identity and

fundamental properties are summarized below.
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Identifier Value

IUPAC Name
2-[(2-propan-2-yloxybenzoyl)amino]-N-[3-

(trifluoromethylsulfonyl)phenyl]benzamide

CAS Number 1482500-76-4[1][2]

PubChem CID 56593349[4]

Molecular Formula C₂₄H₂₁F₃N₂O₅S[1][2]

Molecular Weight 506.49 g/mol [1]

Canonical SMILES
CC(C)OC1=CC=CC=C1C(=O)NC2=CC=CC=C

2C(=O)NC3=CC=CC(=C3)S(=O)(=O)C(F)(F)F

InChI Key RSYHJSDOGMSLDH-UHFFFAOYSA-N[2]

Table 1: Chemical Identification of ML-290

Physical and Chemical Properties
The known physical and chemical properties of ML-290 are presented in Table 2. It is important

to note that some standard physicochemical parameters like boiling point, density, and pKa are

not readily available in the public domain.
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Property Value Source

Appearance White to off-white solid [1]

Solubility
DMSO: 125 mg/mL (246.80

mM)
[1]

Storage Stability

Powder: 3 years at -20°C, 2

years at 4°C. In solvent: 6

months at -80°C, 1 month at

-20°C.

[1]

Melting Point Not available

Boiling Point Not available

Density Not available

pKa Not available

Table 2: Physicochemical Properties of ML-290

Mechanism of Action and Signaling Pathways
ML-290 functions as a biased allosteric agonist at the RXFP1 receptor.[1] This means it does

not compete with the endogenous ligand, relaxin, for the primary binding site but rather binds to

a distinct, allosteric site on the receptor. This interaction modulates the receptor's conformation,

leading to its activation and subsequent intracellular signaling. A key characteristic of ML-290 is

its biased agonism, whereby it preferentially activates a subset of the downstream signaling

pathways typically engaged by the natural ligand.

The signaling cascade initiated by ML-290 is highly cell-type dependent, highlighting the

complexity of RXFP1 modulation.

In HEK-RXFP1 cells: ML-290 stimulates the production of cyclic adenosine monophosphate

(cAMP) and induces the phosphorylation of p38 mitogen-activated protein kinase

(p38MAPK). Notably, it does not lead to the accumulation of cyclic guanosine

monophosphate (cGMP) or the phosphorylation of extracellular signal-regulated kinase 1/2

(ERK1/2).
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In human cardiac fibroblasts (HCFs): The signaling profile shifts, with ML-290 promoting an

increase in cGMP levels. This leads to the activation of matrix metalloproteinase-2 (MMP-2)

and the inhibition of transforming growth factor-beta 1 (TGF-β1) induced phosphorylation of

Smad2 and Smad3, key mediators of fibrosis.

In vascular endothelial and smooth muscle cells: ML-290 demonstrates the ability to

increase both cAMP and cGMP levels.

The G-protein coupling of RXFP1 upon ML-290 binding has been characterized, showing

strong coupling to Gαs and GαoB subunits, and weak coupling to the Gαi3 subunit. This

differential coupling is a fundamental aspect of its biased signaling.
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ML-290 signaling pathway in HEK-RXFP1 cells.
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ML-290 signaling pathway in human cardiac fibroblasts.

Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of ML-290's biological

activity. Below are methodologies for key in vitro assays.

cAMP Production Assay
This assay quantifies the intracellular accumulation of cAMP following stimulation with ML-290.

Methodology:

Cell Culture: HEK293 cells stably expressing human RXFP1 (HEK-RXFP1) are cultured in

appropriate media (e.g., DMEM with 10% FBS) to ~80-90% confluency in 96-well plates.

Compound Preparation: A stock solution of ML-290 is prepared in DMSO. Serial dilutions are

then made in assay buffer to achieve the desired final concentrations.

Assay Procedure:

The culture medium is removed, and cells are washed with a pre-warmed assay buffer.

Cells are then incubated with the various concentrations of ML-290 in the presence of a

phosphodiesterase inhibitor (e.g., IBMX) for a specified time at 37°C.

The reaction is terminated by cell lysis.

Detection: The intracellular cAMP concentration is determined using a commercially

available cAMP assay kit (e.g., HTRF, ELISA, or LANCE) according to the manufacturer's

instructions.

Data Analysis: The results are typically expressed as a fold increase over the basal

(unstimulated) level. EC₅₀ values are calculated by fitting the dose-response data to a

sigmoidal curve. The reported EC₅₀ for ML-290 in a cAMP production assay using human

RXFP1 is 94 nM.[1][3][5]
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Workflow for a typical cAMP production assay.

p38MAPK Phosphorylation Assay
This assay measures the level of phosphorylated p38MAPK to assess its activation by ML-290.

Methodology:
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Cell Treatment: Cells (e.g., HEK-RXFP1 or primary vascular cells) are seeded and grown to

the desired confluency. They are then treated with ML-290 at various concentrations for a

defined period.

Cell Lysis: After treatment, the cells are washed with ice-cold PBS and then lysed using a

lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation

state of the proteins.

Detection:

Western Blotting: Cell lysates are separated by SDS-PAGE, transferred to a membrane,

and probed with antibodies specific for phosphorylated p38MAPK (p-p38) and total

p38MAPK. The signal is then detected using chemiluminescence.

ELISA: A sandwich ELISA format can be used with a capture antibody for total p38 and a

detection antibody for p-p38.

Data Analysis: The ratio of phosphorylated p38 to total p38 is calculated to determine the

extent of activation.

TGF-β1-induced Smad2/3 Phosphorylation Assay
This assay evaluates the inhibitory effect of ML-290 on the pro-fibrotic TGF-β1 signaling

pathway.[6]

Methodology:

Cell Culture and Treatment: Human cardiac fibroblasts are cultured to sub-confluency and

may be serum-starved prior to treatment. Cells are pre-incubated with ML-290 for a specific

duration before stimulation with TGF-β1.

Cell Lysis: Following treatment, cells are lysed as described for the p38MAPK assay.

Detection (Western Blotting):

Protein concentration in the lysates is determined.
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Equal amounts of protein are resolved by SDS-PAGE and transferred to a PVDF

membrane.

The membrane is blocked and then incubated with primary antibodies against phospho-

Smad2 and phospho-Smad3. Antibodies against total Smad2/3 are used for normalization.

After washing, the membrane is incubated with a secondary antibody conjugated to HRP,

and the signal is visualized.

Data Analysis: The band intensities are quantified, and the ratio of phosphorylated Smad to

total Smad is calculated to assess the inhibitory effect of ML-290.

MMP-2 Expression Assay
This assay is used to determine the effect of ML-290 on the expression and activity of MMP-2,

an enzyme involved in extracellular matrix remodeling.

Methodology:

Cell Culture and Treatment: Human cardiac fibroblasts are treated with ML-290 for an

extended period (e.g., 24-72 hours).

Sample Collection: The conditioned medium is collected to measure secreted MMP-2, and

cell lysates can be prepared to analyze cellular MMP-2 levels.

Detection:

Gelatin Zymography: This technique is used to detect the activity of gelatinases like MMP-

2. Samples are run on a polyacrylamide gel containing gelatin. After electrophoresis, the

gel is incubated in a developing buffer, allowing active MMPs to digest the gelatin. The gel

is then stained, and areas of enzymatic activity appear as clear bands against a stained

background.[7]

Western Blotting: The expression of MMP-2 protein in cell lysates or conditioned media

can be quantified by Western blotting using an MMP-2 specific antibody.

Data Analysis: The intensity of the bands in zymography or Western blotting is quantified to

determine the effect of ML-290 on MMP-2 activity or expression.
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Conclusion
ML-290 is a valuable research tool for investigating the complex biology of the RXFP1 receptor.

Its biased agonism and cell-type-specific signaling profiles offer a unique opportunity to dissect

the various downstream effects of RXFP1 activation. The data and protocols presented in this

technical guide provide a solid foundation for researchers and drug development professionals

to explore the therapeutic potential of ML-290 and other biased allosteric modulators of G-

protein coupled receptors. Further research is warranted to fully elucidate its in vivo efficacy

and safety profile in various disease models.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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